molecular formula C18H15ClN2O5S2 B2523252 (Z)-ethyl 2-((5-chlorothiophene-2-carbonyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 897734-02-0

(Z)-ethyl 2-((5-chlorothiophene-2-carbonyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate

Cat. No.: B2523252
CAS No.: 897734-02-0
M. Wt: 438.9
InChI Key: MZAFGRVKBKMOFF-ZZEZOPTASA-N
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Description

(Z)-ethyl 2-((5-chlorothiophene-2-carbonyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a synthetic organic compound featuring a benzo[d]thiazole core substituted with a 5-chlorothiophene-2-carbonyl imino group and a 2-methoxy-2-oxoethyl side chain. The Z-configuration of the imino group is critical for its stereochemical properties.

Properties

IUPAC Name

ethyl 2-(5-chlorothiophene-2-carbonyl)imino-3-(2-methoxy-2-oxoethyl)-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O5S2/c1-3-26-17(24)10-4-5-11-13(8-10)28-18(21(11)9-15(22)25-2)20-16(23)12-6-7-14(19)27-12/h4-8H,3,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZAFGRVKBKMOFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(S3)Cl)S2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-ethyl 2-((5-chlorothiophene-2-carbonyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to summarize the existing research on its biological activity, focusing on its anticancer, antibacterial, and antifungal properties.

Chemical Structure

The compound's structure can be broken down into several functional groups:

  • Thiazole ring : Contributes to its biological activity.
  • Chlorothiophene moiety : Imparts unique electronic properties.
  • Ethyl ester group : Enhances solubility and bioavailability.

Anticancer Activity

Research has indicated that compounds with similar structures to this compound exhibit significant anticancer properties. For instance, derivatives of benzothiazole have shown promising results against various cancer cell lines.

Key Findings:

  • Cytotoxicity against MCF-7 cells : A study found that certain benzothiazole derivatives displayed IC50 values ranging from 1.8 µM/mL to 4.5 µM/mL against MCF-7 breast cancer cells, indicating strong cytotoxic effects comparable to standard chemotherapeutics like Doxorubicin .
CompoundIC50 (µM/mL)Cancer Cell Line
Benzothiazole Derivative A1.8 ± 0.02MCF-7
Benzothiazole Derivative B4.5 ± 0.05MCF-7

Antibacterial Activity

Compounds similar to this compound have also been evaluated for their antibacterial properties.

Case Study:
A study assessed the antibacterial activity of various thiazole derivatives against common pathogens such as E. coli and Staphylococcus aureus. The results indicated that some derivatives exhibited significant inhibition zones, suggesting their potential as antibacterial agents .

CompoundPathogenInhibition Zone (mm)
Thiazole Derivative AE. coli15
Thiazole Derivative BS. aureus20

Antifungal Activity

The antifungal potential of related compounds has also been documented. For example, thiazole derivatives have shown in vitro activity against Candida albicans and Aspergillus niger.

Research Insights:
In a recent study, a series of thiazole derivatives were tested for antifungal activity, revealing that some compounds had minimal inhibitory concentrations (MICs) as low as 50 µg/mL against various fungal strains .

Comparison with Similar Compounds

Key Observations:

  • Polarity : The 2-methoxy-2-oxoethyl side chain increases polarity, which may improve aqueous solubility relative to the ethoxyethyl group in the analog.
  • Molecular Weight : The target compound’s higher molecular weight (~450 vs. 419.5) could influence drug-likeness parameters, such as Lipinski’s Rule of Five .

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